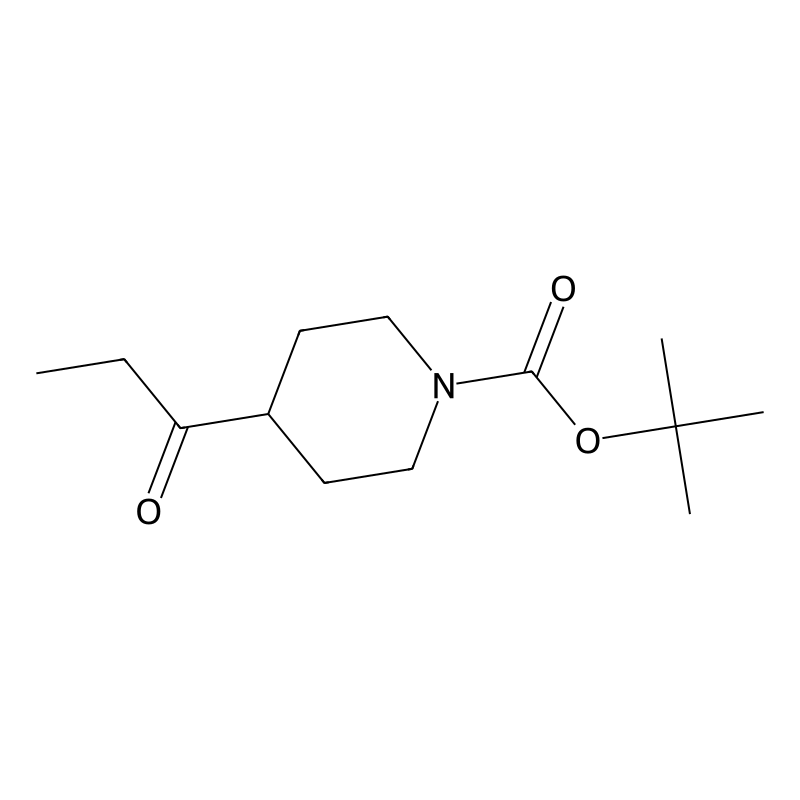Tert-butyl 4-propionylpiperidine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for the Synthesis of Piperidine Derivatives:
Tert-butyl 4-propionylpiperidine-1-carboxylate can function as a protected precursor for the synthesis of various piperidine derivatives. The Boc (tert-butyloxycarbonyl) protecting group shields the amine functionality of the piperidine ring, allowing for selective modifications at other positions of the molecule. Subsequent cleavage of the Boc group under acidic conditions reveals the free amine, enabling its participation in further reactions to generate diverse piperidine-based compounds. For instance, a study describes the utilization of Tert-butyl 4-propionylpiperidine-1-carboxylate as a starting material for the synthesis of functionally substituted piperidines with potential analgesic properties [].
Tert-butyl 4-propionylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is classified under the category of piperidine derivatives, which are known for their diverse biological activities. The compound features a tert-butyl group, a propionyl moiety, and a piperidine ring, contributing to its unique properties and potential applications in medicinal chemistry.
- Hydrolysis: In the presence of water and acid or base, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
- Transesterification: This compound can react with different alcohols to form new esters, altering its solubility and reactivity.
- Nucleophilic Substitution: The carbonyl carbon of the propionyl group can be attacked by nucleophiles, leading to the formation of various derivatives.
The biological activity of tert-butyl 4-propionylpiperidine-1-carboxylate has been explored in several studies. It has shown potential as:
- Analgesic: Some derivatives in this class exhibit pain-relieving properties.
- Antidepressant: Compounds with similar structures have been investigated for their effects on mood regulation.
- Antimicrobial: Preliminary studies suggest activity against certain bacterial strains, although further research is needed to confirm these findings.
Various synthetic routes have been developed for tert-butyl 4-propionylpiperidine-1-carboxylate. Common methods include:
- Condensation Reactions: The synthesis typically involves the condensation of tert-butyl 4-piperidone with propionyl chloride in the presence of a base such as triethylamine.
- Carbonylation: Utilizing carbon monoxide in conjunction with other reagents can facilitate the formation of the carbonyl group in the piperidine structure.
- Use of Protecting Groups: The tert-butyl group serves as a protecting group during synthesis, allowing selective reactions at other functional sites.
Tert-butyl 4-propionylpiperidine-1-carboxylate has several potential applications:
- Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in creating analgesics or antidepressants.
- Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.
- Material Science: The compound can be explored for its properties in polymer chemistry or as a building block for advanced materials.
Interaction studies involving tert-butyl 4-propionylpiperidine-1-carboxylate focus on its binding affinity and interactions with biological targets. Key areas include:
- Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its potential therapeutic effects.
- Enzyme Inhibition Assays: Understanding its role as an inhibitor or modulator of specific enzymes may reveal its utility in treating metabolic disorders.
Tert-butyl 4-propionylpiperidine-1-carboxylate shares structural similarities with various other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | 0.96 | Acetyl group instead of propionyl |
| Tert-butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 | 0.96 | Formyl group at position three |
| Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 | 0.98 | Contains an oxoethyl substituent |
| Tert-butyl 3-formylpyrrolidine-1-carboxylate | 59379-02-1 | 0.90 | Pyrrolidine ring structure |
| Tert-butyl 2-formylpiperidine-1-carboxylate | 157634-02-1 | 0.87 | Formyl group at position two |
These compounds illustrate the diversity within piperidine derivatives while highlighting the unique structural aspects of tert-butyl 4-propionylpiperidine-1-carboxylate, particularly its specific functional groups that influence its biological activity and potential applications.








